[(2-Carboxyphenyl)methyl](triphenyl)phosphanium bromide
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Overview
Description
(2-Carboxyphenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C19H18BrP. It is a white crystalline solid that is soluble in polar organic solvents. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Carboxyphenyl)methylphosphanium bromide can be synthesized by treating triphenylphosphine with methyl bromide. The reaction is typically carried out in an inert atmosphere at room temperature. The general reaction is as follows:
Ph3P+CH3Br→Ph3PCH3Br
where Ph represents a phenyl group.
Industrial Production Methods
In an industrial setting, the production of (2-Carboxyphenyl)methylphosphanium bromide involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyphenyl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
(2-Carboxyphenyl)methylphosphanium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.
Biology: Employed in the study of biological membranes and as a probe for membrane potential.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Carboxyphenyl)methylphosphanium bromide involves its role as a phosphonium salt. In the Wittig reaction, it acts as a precursor to methylenetriphenylphosphorane, which is a key intermediate. The reaction mechanism involves the formation of a ylide, which then reacts with carbonyl compounds to form alkenes.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but lacks the carboxyphenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a carboxyphenyl group.
(2-Carboxyethyl)triphenylphosphonium bromide: Similar but with a carboxyethyl group.
Uniqueness
(2-Carboxyphenyl)methylphosphanium bromide is unique due to the presence of the carboxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonium salts may not be as effective.
Properties
CAS No. |
60778-64-5 |
---|---|
Molecular Formula |
C26H22BrO2P |
Molecular Weight |
477.3 g/mol |
IUPAC Name |
(2-carboxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H21O2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H |
InChI Key |
RNPCZYQXYZYELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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